N-(2-Azepan-1-ylethyl)-N-isopropylamine
Description
Contextualizing N-(2-Azepan-1-ylethyl)-N-isopropylamine within Contemporary Amine Chemistry
In modern amine chemistry, molecules are often designed to incorporate specific functional groups to achieve desired biological or chemical activity. This compound is a tertiary amine, and its structure is characterized by the presence of both a cyclic and an acyclic substituent. The ethylenediamine (B42938) backbone is a common scaffold in medicinal chemistry, and its N,N'-disubstituted derivatives are recognized as important organic intermediates. asianpubs.org For instance, such derivatives have been investigated for their antileishmanial activity, with their biological effects potentially linked to the inhibition of polyamine synthesis in parasites. nih.govnih.govresearchgate.net
The azepane moiety is a seven-membered heterocyclic amine that is a significant structural motif in a variety of bioactive molecules and natural products. researchgate.net Its incorporation into drug candidates is a strategy used to explore the chemical space around a lead compound. researchgate.net The isopropylamine (B41738) group is a versatile building block in organic chemistry, frequently used in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.comwikipedia.org The combination of these two moieties on an ethylamine (B1201723) framework suggests that this compound could be a subject of interest in fields such as medicinal chemistry and materials science, where the unique steric and electronic properties of this arrangement could be exploited.
Historical Development and Significance of Azepane and Isopropylamine Moieties in Organic Synthesis
The development and application of both azepane and isopropylamine derivatives have a rich history in organic synthesis.
Azepane: Also known as hexahydroazepine, azepane is a cyclic secondary amine. nbinno.comwikipedia.org Its derivatives have shown a wide range of pharmacological properties, and as of 2019, over 20 drugs approved by the FDA contain the azepane core. nih.gov These are used to treat a variety of diseases. nih.gov The azepane ring is a valuable component in drug discovery due to its structural diversity and its role in creating compounds with potential as anticancer, antidiabetic, and antiviral agents. researchgate.net Historically, the synthesis of the azepane ring has been an area of focus, with methods developed for its efficient construction. It is produced by the partial hydrogenolysis of hexamethylenediamine. wikipedia.org A variety of pharmaceutical drugs contain an azepane ring, including bazedoxifene, cetiedil, and tolazamide. wikipedia.org
Isopropylamine: This primary amine is a key intermediate in the chemical industry. wikipedia.org It can be synthesized through the reaction of isopropyl alcohol with ammonia. wikipedia.org Isopropylamine is a building block for numerous herbicides and pesticides, such as atrazine (B1667683) and glyphosate. wikipedia.org In addition to its role in agrochemicals, it is used in the synthesis of pharmaceuticals, dyes, rubber processing chemicals, and as a regulating agent for plastics. solubilityofthings.comwikipedia.orgwhamine.com Its utility in organic synthesis stems from its ability to act as a nucleophile. solubilityofthings.com
Current Research Landscape and Identified Knowledge Gaps for this compound
A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. There is a lack of published research detailing its synthesis, characterization, and potential applications. While its constituent parts, azepane and isopropylamine, are well-studied, their combined entity in this particular arrangement has not been a focus of investigation.
The current research landscape for analogous structures, such as other N,N'-disubstituted ethylenediamines, suggests potential avenues for future study. Research in this area often focuses on their biological activities or their use as ligands in coordination chemistry. nih.govnih.govresearchgate.net Given the established pharmacological importance of the azepane moiety and the broad utility of the isopropylamine group, future research could explore the synthesis of this compound and screen it for various biological activities.
The primary knowledge gap is the absence of any experimental data on the compound. Future research should aim to:
Develop and optimize a synthetic route to this compound.
Characterize the compound using modern analytical techniques (e.g., NMR, mass spectrometry, and X-ray crystallography).
Investigate its physicochemical properties.
Explore its potential applications in medicinal chemistry, catalysis, or materials science through targeted screening and assays.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2)12-7-10-13-8-5-3-4-6-9-13/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFCHGMKNLUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634710 | |
| Record name | N-[2-(Azepan-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532407-05-9 | |
| Record name | N-[2-(Azepan-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(azepan-1-yl)ethyl](propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for N 2 Azepan 1 Ylethyl N Isopropylamine
Retrosynthetic Analysis of the N-(2-Azepan-1-ylethyl)-N-isopropylamine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthesis. amazonaws.com For this compound, the most logical disconnections involve the C-N bonds of the tertiary amine.
Disconnection A (Alkylation/Reductive Amination): The bond between the isopropyl group and the nitrogen atom can be disconnected. This suggests a synthesis starting from N-(2-azepan-1-ylethyl)amine and an isopropylating agent like 2-bromopropane (alkylation) or acetone in the presence of a reducing agent (reductive amination).
Disconnection B (Alkylation): Breaking the bond between the ethyl linker and the azepane ring nitrogen leads to azepane and a suitable N-isopropyl-N-(2-haloethyl)amine precursor. This approach relies on the nucleophilicity of the cyclic secondary amine.
Disconnection C (Alkylation): An alternative disconnection is at the bond between the ethyl linker and the exocyclic nitrogen. This strategy would involve reacting 1-(2-aminoethyl)azepane with an isopropylating agent or reacting 1-(2-haloethyl)azepane with isopropylamine (B41738).
These disconnections highlight two primary synthetic strategies: alkylation reactions and reductive amination pathways, which are common and effective methods for preparing tertiary amines. organic-chemistry.orglumenlearning.com
Direct Synthesis Approaches to this compound
Based on the retrosynthetic analysis, several direct synthetic routes can be devised to construct the target molecule.
Alkylation is a fundamental method for forming C-N bonds and involves the reaction of an amine nucleophile with an alkyl halide or another electrophile. lumenlearning.commasterorganicchemistry.com However, a significant challenge in the alkylation of primary or secondary amines is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting material. masterorganicchemistry.com To achieve selective synthesis of a tertiary amine like this compound, careful selection of reactants and conditions is crucial.
One effective approach involves the direct alkylation of a secondary amine with an alkyl halide. researchgate.net This is the most straightforward method for synthesizing tertiary amines. researchgate.net A general and operationally convenient method utilizes Hünig's base (N,N-diisopropylethylamine) in acetonitrile, which can proceed without the formation of undesired quaternary ammonium salts. researchgate.net
Possible alkylation strategies include:
Route 1: Reaction of isopropylamine with 1-(2-chloroethyl)azepane. This reaction is prone to forming both the desired secondary amine (which would then be further alkylated) and the tertiary amine, along with potential over-alkylation to a quaternary salt.
Route 2: Reaction of azepane with N-(2-chloroethyl)isopropylamine. This route benefits from starting with a secondary amine (azepane), potentially offering better control.
Route 3: Reaction of N-(2-azepan-1-ylethyl)amine (a secondary amine) with an isopropyl halide (e.g., 2-bromopropane).
The table below summarizes generalized conditions for the direct N-alkylation of secondary amines, which are applicable to the synthesis of the target compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Outcome | Reference |
| Secondary Amine | Alkyl Halide | Hünig's Base | Acetonitrile | Room Temperature | Tertiary Amine | researchgate.net |
| Secondary Amine | Alkyl Halide | K₂CO₃ | Acetonitrile | Microwave Heating | Tertiary Amine | masterorganicchemistry.com |
| Primary/Secondary Amine | Alcohol | [Ru(p-cymene)Cl₂]₂/dppf | Toluene | 110 °C | Secondary/Tertiary Amine | organic-chemistry.org |
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). sigmaaldrich.comchemrxiv.org The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. sigmaaldrich.com This method often provides higher yields and better selectivity compared to direct alkylation. masterorganicchemistry.com
For the synthesis of this compound, two main reductive amination pathways are plausible:
Pathway 1: The reaction of azepane with N-isopropylaminoacetaldehyde, followed by reduction. The aldehyde precursor can be generated in situ from a more stable precursor.
Pathway 2: The reaction of isopropylamine with 1-(azepan-1-yl)acetaldehyde, followed by reduction.
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. sigmaaldrich.com
The following table outlines typical conditions for reductive amination reactions.
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Key Feature | Reference |
| Isopropylamine | 1-(Azepan-1-yl)acetaldehyde | NaBH₃CN | Methanol/Acetic Acid | Forms iminium ion, then reduces | lumenlearning.comsigmaaldrich.com |
| Azepane | N-Isopropylaminoacetaldehyde | NaBH(OAc)₃ | Dichloroethane (DCE) | Mild, suitable for acid-sensitive substrates | sigmaaldrich.com |
| Secondary Amine | Aldehyde/Ketone | H₂/Pd-C | Ethanol | Catalytic hydrogenation, clean workup | researchgate.net |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient route to complex molecules. nih.govorganic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be considered for analogous structures. Reactions like the Mannich reaction or the Ugi reaction are powerful tools for generating molecular diversity, particularly in the synthesis of α-branched amines. nih.govnih.gov A zinc-mediated carbonyl alkylative amination has been developed as a robust method for synthesizing complex tertiary amines by coupling secondary amines, aldehydes, and alkyl iodides. nih.gov Such a strategy could theoretically be adapted by using azepane, an appropriate aldehyde, and an isopropyl source.
Synthesis of Precursor Molecules and Intermediates
The success of the aforementioned synthetic strategies relies on the availability of key precursor molecules.
Azepane and its derivatives are crucial building blocks. lifechemicals.com While azepane itself is commercially available, its functionalized derivatives may require synthesis. wikipedia.org
Synthesis of Azepane: Azepane can be produced by the partial hydrogenolysis of hexamethylenediamine. wikipedia.org Other methods include the ring expansion of piperidines or dearomative ring expansion of nitroarenes. nih.govrsc.org
Synthesis of 1-(2-Chloroethyl)azepane: This key intermediate for alkylation reactions can be prepared from azepane. A common method involves the reaction of azepane with ethylene oxide to form 2-(azepan-1-yl)ethan-1-ol, followed by treatment with thionyl chloride (SOCl₂) to convert the hydroxyl group to a chloride.
Synthesis of 1-(2-Aminoethyl)azepane: This precursor can be synthesized via several routes. One approach is the reduction of (azepan-1-yl)acetonitrile, which can be prepared from the reaction of azepane with chloroacetonitrile. Another method is the Gabriel synthesis, starting from 1-(2-bromoethyl)azepane and potassium phthalimide, followed by hydrazinolysis.
The development of synthetic routes to various functionalized azepanes is an active area of research, driven by their presence in biologically active molecules and their utility as scaffolds in medicinal chemistry. nih.govchemistryviews.org
Synthesis of Isopropylamine-Derived Synthons
The synthesis of this compound fundamentally relies on the incorporation of an isopropylamino group. The preparation of reactive isopropylamine-derived synthons is a critical preliminary step. Isopropylamine itself can be used directly in nucleophilic substitution or reductive amination reactions. However, its reactivity and selectivity can be enhanced by converting it into more elaborate synthons.
One common strategy involves the formation of an imine, specifically N-propylidenepropan-2-amine, through the reaction of isopropylamine with propanal. This imine can then be used in various C-C and C-N bond-forming reactions. Another approach is the preparation of N-isopropylformamide, which can act as a precursor in transformations like the Leuckart reaction or other formylative aminations.
For coupling reactions, particularly those catalyzed by transition metals, derivatization of isopropylamine to form compounds such as N-silylated amines (e.g., N-(trimethylsilyl)propan-2-amine) can increase nucleophilicity and prevent side reactions. These synthons provide a versatile toolkit for chemists to introduce the isopropylamino moiety in a controlled and efficient manner.
Advanced Coupling Strategies for this compound Construction
The core structure of this compound is assembled through the formation of a key carbon-nitrogen bond. Advanced coupling strategies offer efficient methods for this construction, with reductive amination and nucleophilic substitution being the most prominent.
Reductive Amination: This is one of the most widely utilized methods for forming amine bonds. sigmaaldrich.com A plausible and highly efficient route involves the reaction of isopropylamine with azepan-1-ylacetaldehyde. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the final tertiary amine product. A variety of reducing agents can be employed for this transformation. sigmaaldrich.com
Alternatively, a two-step sequence can begin with the reductive amination of aminoacetaldehyde with isopropylamine to form N-isopropylethane-1,2-diamine. This intermediate can then be coupled with a suitable seven-membered ring precursor, such as 1,6-dibromohexane, via double alkylation to construct the azepane ring.
Nucleophilic Substitution: A direct approach involves the alkylation of isopropylamine with a suitable electrophile containing the azepan-1-ylethyl moiety. A key precursor for this strategy is 1-(2-chloroethyl)azepane. The reaction involves the nucleophilic attack of the nitrogen atom of isopropylamine on the electrophilic carbon of the chloroethyl group, displacing the chloride and forming the target C-N bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated.
| Coupling Strategy | Amine Component | Carbonyl/Electrophile Component | Reducing Agent/Base | Typical Solvent |
| Reductive Amination | Isopropylamine | Azepan-1-ylacetaldehyde | Sodium triacetoxyborohydride | Dichloromethane |
| Nucleophilic Substitution | Isopropylamine | 1-(2-Chloroethyl)azepane | Potassium carbonate | Acetonitrile |
| Sequential Reductive Amination/Alkylation | Isopropylamine | Aminoacetaldehyde | Sodium cyanoborohydride | Methanol |
Catalytic Methodologies in this compound Synthesis
Catalysis offers powerful tools to enhance the efficiency, selectivity, and scope of reactions for synthesizing complex amines like this compound. Both transition metal catalysis and organocatalysis provide advanced methodologies for the crucial C-N bond formation.
Transition Metal-Catalyzed C-N Bond Formations
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-N bond formation. rsc.orgdntb.gov.ua While typically applied to aryl amines, methodologies for alkyl amine synthesis are also well-developed.
A potential strategy for the synthesis of this compound could involve a palladium- or copper-catalyzed cross-coupling reaction. For instance, a Buchwald-Hartwig amination could theoretically couple N-isopropylethylenediamine with a suitably activated azepane precursor. However, a more direct application involves the coupling of an amine with an alkyl halide. Rhodium and iridium catalysts have also been employed for direct C-H amination reactions using organic azides as a nitrogen source, representing an atom-economical alternative. ibs.re.krnih.gov These methods often require specific directing groups and can be sensitive to steric hindrance, but they offer pathways that avoid pre-functionalized starting materials.
| Catalytic System | Reactant 1 | Reactant 2 | Catalyst | Ligand | Base |
| Palladium-Catalyzed Amination | N-Isopropylethylenediamine | 1-Bromoazepane (hypothetical) | Pd₂(dba)₃ | BINAP | NaOtBu |
| Copper-Catalyzed Amination | Isopropylamine | 1-(2-Bromoethyl)azepane | CuI | L-proline | K₂CO₃ |
Organocatalytic Applications in Amine Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. beilstein-journals.org For amine synthesis, organocatalysts can activate substrates through various mechanisms, such as hydrogen bonding or iminium ion formation. nih.govbeilstein-journals.orgnih.govresearchgate.net
In the context of synthesizing this compound, an organocatalyst could be employed in the reductive amination pathway. For example, a chiral Brønsted acid catalyst could activate the imine formed between azepan-1-ylacetaldehyde and isopropylamine towards reduction. While the target molecule is achiral, this methodology is highly valuable for the synthesis of chiral amines. Catalysts like thioureas or phosphoric acids are known to be effective in such transformations. These catalysts operate under mild conditions and offer an environmentally benign alternative to metal-based catalysts.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles can be applied to the synthesis of this compound to improve its environmental footprint.
Solvent-Free and Reduced-Solvent Reaction Conditions
A key principle of green chemistry is the reduction or elimination of organic solvents, which often account for the majority of waste in a chemical process. acs.org
Solvent-Free Synthesis: Certain reactions for amine synthesis can be conducted under solvent-free conditions. For instance, the nucleophilic substitution reaction between isopropylamine and 1-(2-chloroethyl)azepane could potentially be performed neat, particularly if one of the reactants is a liquid. Another approach is mechanochemistry, where mechanical force (e.g., in a ball mill) is used to drive the reaction between solid reactants, eliminating the need for a solvent. organic-chemistry.org This technique has been successfully applied to the synthesis of various amines.
Atom Economy and Reaction Efficiency in Compound Production
Analysis of Potential Synthetic Routes
The synthesis of this compound, a tertiary amine, can be envisioned through several common organic transformations. The most prevalent and versatile of these is reductive amination. libretexts.orgorganic-chemistry.org This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. libretexts.orgsigmaaldrich.com An alternative, more traditional approach involves nucleophilic substitution (alkylation). An evaluation of these pathways reveals significant differences in their theoretical atom economy.
Route 1: Reductive Amination of 2-(Azepan-1-yl)acetaldehyde
This strategy involves the reaction of 2-(azepan-1-yl)acetaldehyde with isopropylamine. The initial condensation forms an iminium ion, which is subsequently reduced. The efficiency of this route is highly dependent on the choice of reducing agent.
Using a Catalytic Reducing Agent (H₂/Catalyst): This is a highly atom-economical approach. The only byproduct is water, and the catalyst (e.g., Pd, Pt, or Ni) is used in substoichiometric amounts. researchgate.net
Reaction: C₈H₁₅NO + C₃H₉N + H₂ → C₁₁H₂₄N₂ + H₂O
Atom Economy: Molecular Weight (Product) / [MW (Aldehyde) + MW (Amine) + MW (Hydrogen)] * 100 184.32 / (155.22 + 59.11 + 2.02) * 100 = 85.2%
Using a Stoichiometric Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a common laboratory-scale reagent for reductive aminations. However, its use significantly lowers the atom economy due to its high molecular weight and the generation of stoichiometric inorganic and organic byproducts.
Reaction: C₈H₁₅NO + C₃H₉N + NaBH(OAc)₃ → C₁₁H₂₄N₂ + NaOAc + B(OH)(OAc)₂ (conceptual byproducts)
Atom Economy: Molecular Weight (Product) / [MW (Aldehyde) + MW (Amine) + MW (Reducing Agent)] * 100 184.32 / (155.22 + 59.11 + 211.94) * 100 = 43.2%
Route 2: Nucleophilic Substitution
This pathway involves the alkylation of isopropylamine with a suitable electrophile, such as N-(2-chloroethyl)azepane. This SN2 reaction necessitates the use of a base to neutralize the HCl generated, which adds to the reactant mass and reduces the atom economy.
Reaction: C₈H₁₇ClN + C₃H₉N + (C₂H₅)₃N → C₁₁H₂₄N₂ + (C₂H₅)₃N·HCl
Atom Economy: Molecular Weight (Product) / [MW (Chloroalkane) + MW (Amine) + MW (Base)] * 100 184.32 / (161.68 + 59.11 + 101.19) * 100 = 57.2%
Comparative Efficiency and Data
The theoretical atom economy of different synthetic strategies highlights the advantages of catalytic processes. While percentage yield is a critical measure of a reaction's success, atom economy provides a fundamental assessment of its inherent efficiency from a green chemistry perspective. A high-yielding reaction can still be inefficient if it produces a large quantity of waste byproducts. scranton.edu
| Synthetic Strategy | Key Reactants | Key Reagents / Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|
| Reductive Amination (Catalytic) | 2-(Azepan-1-yl)acetaldehyde, Isopropylamine | H₂/Catalyst; H₂O (Byproduct) | 85.2% |
| Reductive Amination (Stoichiometric) | 2-(Azepan-1-yl)acetaldehyde, Isopropylamine | NaBH(OAc)₃; Borate/Acetate Salts (Byproducts) | 43.2% |
| Nucleophilic Substitution | N-(2-Chloroethyl)azepane, Isopropylamine | Triethylamine; Triethylammonium Chloride (Byproduct) | 57.2% |
From the analysis, catalytic reductive amination stands out as the most efficient and atom-economical route for the synthesis of this compound. It minimizes waste by incorporating the vast majority of reactant atoms into the final product, with water being the only significant byproduct. While nucleophilic substitution offers a simpler approach without specialized reduction equipment, its atom economy is inherently lower due to the mass of the leaving group and the required base. The use of stoichiometric reducing agents like sodium triacetoxyborohydride, though convenient, demonstrates the poorest atom economy and is less favorable for large-scale, sustainable production. Therefore, for industrial synthesis where cost, efficiency, and environmental impact are critical, the development of a robust catalytic reductive amination process would be the superior strategy.
Advanced Spectroscopic Characterization of N 2 Azepan 1 Ylethyl N Isopropylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion
NMR spectroscopy provides profound insight into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of N-(2-Azepan-1-ylethyl)-N-isopropylamine is predicted to exhibit distinct signals corresponding to the protons of the azepane ring, the ethyl bridge, and the isopropyl group. The electron-withdrawing effect of the nitrogen atoms will generally shift the signals of adjacent protons downfield.
The protons on the carbons directly attached to the nitrogen atoms (α-protons) are expected to have the highest chemical shifts. Specifically, the methylene protons of the azepane ring adjacent to the nitrogen (C2/C7), the methylene groups of the ethyl bridge, and the methine proton of the isopropyl group will appear in the range of 2.5-3.5 ppm. The protons further away from the nitrogen atoms (β and γ protons of the azepane ring and the methyl protons of the isopropyl group) will appear at higher fields (upfield).
The expected multiplicities are dictated by spin-spin coupling with neighboring non-equivalent protons. For instance, the methyl protons of the isopropyl group are expected to appear as a doublet due to coupling with the single methine proton. The methine proton, in turn, should appear as a septet. The methylene groups of the ethyl bridge will likely present as complex multiplets due to coupling with each other. The protons on the azepane ring will also show complex splitting patterns due to coupling with adjacent protons within the flexible seven-membered ring.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Azepane C2-H ₂, C7-H ₂ | 2.6 - 2.8 | Multiplet |
| Azepane C3-H ₂, C4-H ₂, C5-H ₂, C6-H ₂ | 1.5 - 1.7 | Multiplet |
| N-CH ₂-CH₂-N | 2.7 - 2.9 | Multiplet |
| N-CH₂-CH ₂-N | 2.5 - 2.7 | Multiplet |
| N-CH (CH₃)₂ | 2.9 - 3.2 | Septet |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each chemically non-equivalent carbon atom in the molecule. The chemical shifts are primarily influenced by the electronegativity of the adjacent nitrogen atoms. Carbons directly bonded to nitrogen will be deshielded and appear at lower field (higher ppm values).
The carbons of the azepane ring adjacent to the nitrogen (C2, C7) and the carbons of the ethyl bridge are predicted to resonate in the 50-60 ppm range. The methine carbon of the isopropyl group, also attached to a nitrogen, will appear in a similar region. The remaining methylene carbons of the azepane ring (C3, C4, C5, C6) are expected in the 25-30 ppm range. The most shielded carbons will be the methyl groups of the isopropyl moiety, appearing furthest upfield at approximately 20-25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Azepane C 2, C 7 | 55 - 60 |
| Azepane C 3, C 6 | 26 - 30 |
| Azepane C 4, C 5 | 27 - 31 |
| N-C H₂-CH₂-N | 50 - 55 |
| N-CH₂-C H₂-N | 52 - 57 |
| N-C H(CH₃)₂ | 45 - 50 |
Note: Predicted values are based on typical chemical shift ranges for aliphatic amines and cyclic alkanes.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be instrumental in:
Tracing the connectivity of the protons within the azepane ring, showing correlations between adjacent methylene groups (e.g., H2 with H3, H3 with H4, etc.).
Confirming the ethyl bridge by showing a cross-peak between the two methylene groups.
Establishing the isopropyl group by the strong correlation between the methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It provides a powerful method for assigning the carbon signals based on the more readily interpretable proton spectrum. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is invaluable for piecing together the different structural fragments of the molecule. For instance, it would show correlations between:
The protons of the ethyl bridge and the adjacent carbons of both the azepane ring and the isopropyl group, confirming the connectivity of the entire molecule.
The methine proton of the isopropyl group and the carbons of the ethyl bridge.
The C2/C7 protons of the azepane ring and the adjacent carbon of the ethyl bridge.
The seven-membered azepane ring is conformationally flexible and can undergo ring inversion. This process typically involves the interconversion between different chair and boat-like conformations. At room temperature, this inversion is usually fast on the NMR timescale, resulting in averaged signals for the ring protons and carbons.
Dynamic NMR studies, which involve recording spectra at different temperatures, can provide insight into this conformational mobility. As the temperature is lowered, the rate of ring inversion slows down. If the coalescence temperature is reached, the single averaged signals for the diastereotopic protons on the ring methylenes would broaden and eventually split into separate signals for the axial and equatorial protons at lower temperatures. By analyzing the line shapes of the signals at various temperatures, the energy barrier for the ring inversion process can be calculated. Similar dynamic processes could potentially be observed for restricted rotation around the N-C bonds, although these barriers are typically lower.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
The IR spectrum of this compound will be characterized by the vibrational modes of its constituent alkyl and amine groups. As a tertiary amine, a key feature is the absence of N-H stretching bands that are typically observed for primary and secondary amines in the 3300-3500 cm⁻¹ region.
The most prominent bands are expected to be:
C-H Stretching: Strong, broad absorptions in the 2850-3000 cm⁻¹ region arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene and methyl groups.
C-H Bending: Bands in the 1350-1470 cm⁻¹ region corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups. The presence of the isopropyl group may give rise to a characteristic doublet around 1370-1385 cm⁻¹.
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are expected to appear in the 1000-1250 cm⁻¹ region. These bands can be of medium to strong intensity and are characteristic of aliphatic amines.
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of overlapping vibrations that is unique to the molecule, allowing for its specific identification when compared to a reference spectrum.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong, Broad |
| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium |
Note: Predicted values are based on characteristic infrared group frequencies.
Raman Spectroscopy
The Raman spectrum of the azepane moiety is expected to exhibit characteristic peaks corresponding to C-C and C-N stretching, as well as CH2 scissoring and twisting vibrations. The isopropyl group will show distinct peaks for C-H stretching of the CH and CH3 groups, along with C-C stretching and bending vibrations. The ethylenediamine (B42938) backbone will contribute with its own set of C-C and C-N stretching and CH2 bending modes.
Table 1: Predicted Characteristic Raman Shifts for this compound Based on its Structural Components
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |
| C-H Stretch (CH₃ and CH₂) | 2850-3000 | Azepane, Ethyl, Isopropyl |
| C-N Stretch | 1000-1250 | Azepane, Isopropylamine (B41738) |
| C-C Stretch | 800-1200 | Azepane, Ethyl, Isopropyl |
| CH₂ Bend/Scissor | 1440-1470 | Azepane, Ethyl |
| Azepane Ring Breathing | 700-900 | Azepane |
Mass Spectrometry for Molecular Information and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion, which in turn allows for the calculation of its elemental formula with high accuracy. For this compound, with a chemical formula of C₁₁H₂₄N₂, the theoretical exact mass can be calculated. This precise measurement is critical for distinguishing it from other compounds with the same nominal mass.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₂₄N₂ |
| Nominal Mass | 184 amu |
| Monoisotopic Mass | 184.1939 Da |
| Theoretical m/z [M+H]⁺ | 185.2012 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of this compound is expected to follow characteristic pathways for aliphatic amines. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation mechanism for such compounds libretexts.orgmiamioh.edu.
The primary fragmentation is anticipated to occur at the bonds alpha to both nitrogen atoms. Cleavage of the bond between the two carbons of the ethyl bridge could lead to the formation of characteristic ions. Another likely fragmentation pathway involves the loss of the isopropyl group or cleavage within the azepane ring.
Table 3: Predicted Major Fragmentation Ions in the MS/MS Spectrum of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |
| 185.2012 | [C₈H₁₇N₂]⁺ (Loss of isopropyl group) | 141.1386 | C₃H₈ (Propane) |
| 185.2012 | [C₆H₁₂N]⁺ (Azepane ring fragment) | 98.0964 | C₅H₁₅N (N-isopropylethylamine) |
| 185.2012 | [C₅H₁₂N]⁺ (Isopropylamine fragment after rearrangement) | 86.0964 | C₆H₁₃N (Azepane) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography-mass spectrometry is a key technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS would be employed to assess its purity by separating it from any starting materials, byproducts, or degradation products. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions, while the mass spectrum provides its structural fingerprint.
Given the amine functional groups, peak tailing can sometimes be observed in GC analysis. This can often be mitigated by using a column with a basic deactivation or by derivatizing the amine groups. The mass spectrum obtained from the GC-MS analysis would be expected to show the molecular ion peak (if stable enough under electron ionization) and a fragmentation pattern consistent with that predicted in the MS/MS analysis.
Table 4: Expected GC-MS Data for this compound
| Parameter | Expected Observation |
| Retention Time | Dependent on the GC column and temperature program. |
| Molecular Ion Peak (m/z) | 184 (May be of low intensity or absent depending on stability) |
| Major Fragment Ions (m/z) | Expected fragments corresponding to the loss of alkyl groups and cleavage of the ethyl bridge, similar to those predicted in MS/MS. Common fragments for aliphatic amines would be prominent. |
Other Advanced Spectroscopic Techniques
X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition and Binding Events
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique utilized to determine the elemental composition of materials. The fundamental principle of XRF involves the excitation of a sample with a primary X-ray source, causing the ejection of inner shell electrons from the atoms within the sample. The resulting vacancies are then filled by electrons from higher energy shells, a process that releases energy in the form of fluorescent X-rays. The energy of these emitted X-rays is characteristic of the specific elements present, and the intensity of the fluorescence is proportional to the concentration of each element.
For a compound such as this compound, with the chemical formula C₁₁H₂₄N₂, XRF analysis can theoretically provide its elemental composition. However, the practical application of XRF for this compound presents certain challenges. XRF is most effective for heavier elements and has known limitations in the detection and quantification of light elements such as carbon (C) and nitrogen (N). kindle-tech.comkindle-tech.com The low-energy fluorescent X-rays emitted by these light elements are easily absorbed by the air and the detector window, leading to poor sensitivity and accuracy. kindle-tech.comkindle-tech.com Modern XRF instruments with specialized thin-window detectors and vacuum or helium purge systems have improved the capability to detect lighter elements, but challenges remain. cambridge.org
Elemental Composition
Based on its chemical formula, the theoretical elemental composition of this compound can be calculated. This provides a baseline against which any experimental XRF data would be compared.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 71.68 |
| Hydrogen | H | 1.008 | 24 | 24.192 | 13.13 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.19 |
Binding Events
XRF spectroscopy can also be employed to study binding events, particularly when the compound of interest interacts with metal ions or other heavy elements. If this compound were to form a complex with a metal, XRF could be used to detect the presence of the metal and quantify the metal-to-ligand ratio. This is achieved by monitoring the characteristic fluorescence signals of the metal ion. The intensity of the metal's XRF signal would correlate with its concentration in the complex. This application, however, is contingent on the compound's ability to bind with elements that are readily detectable by XRF.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional arrangement of atoms in chiral molecules. Circular Dichroism (CD) is a prominent chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral sample. wikipedia.org An achiral molecule does not exhibit a CD spectrum, as it absorbs both forms of circularly polarized light equally.
The structure of this compound, as named, does not possess a stereogenic center and is therefore achiral. The isopropyl group (-CH(CH₃)₂) attached to one of the nitrogen atoms does not have four different substituents on the central carbon. Consequently, in its ground state, this compound is not expected to exhibit a Circular Dichroism spectrum.
However, it is instructive to consider a hypothetical scenario where the isopropyl group is replaced by a chiral substituent, for instance, a sec-butyl group, leading to a chiral analog. In such a case, the resulting molecule would exist as a pair of enantiomers. CD spectroscopy would be an invaluable tool for the stereochemical characterization of these enantiomers.
Stereochemical Characterization of a Chiral Analog
If a chiral analog of this compound were synthesized, the two enantiomers would produce mirror-image CD spectra. For example, the (R)-enantiomer might show a positive Cotton effect (a peak in the CD spectrum) at a specific wavelength, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.
The azepane ring in the molecule is a flexible seven-membered ring that can adopt various conformations, such as chair and boat forms. nih.govresearchgate.net The conformational preferences of the azepane ring can be influenced by the nature and orientation of the substituents. In a chiral analog, the interplay between the stereocenter and the ring conformations could lead to a complex CD spectrum that provides insights into the molecule's preferred three-dimensional structure in solution. The study of chiral diamines and their metal complexes often utilizes CD spectroscopy to elucidate their stereochemistry. oup.comrsc.orgoup.com
Hypothetical Circular Dichroism Data for a Chiral Analog
The following table presents hypothetical CD data for a pair of enantiomers of a chiral analog of this compound. This data is purely illustrative to demonstrate the principles of CD spectroscopy.
| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| 210 | +5000 | -5000 |
| 225 | -2500 | +2500 |
| 240 | +1000 | -1000 |
Structural Elucidation and Conformational Analysis of N 2 Azepan 1 Ylethyl N Isopropylamine
X-ray Crystallography for Solid-State Molecular Structure Determination
No crystallographic data for N-(2-Azepan-1-ylethyl)-N-isopropylamine has been deposited in crystallographic databases or published in scientific journals. Consequently, information regarding its solid-state molecular structure is unavailable.
Crystal Growth and Optimization for X-ray Diffraction
There are no published methods on the successful growth of single crystals of this compound suitable for X-ray diffraction analysis.
Data Collection and Refinement of Crystal Structures
As no single crystals have been reported, there is no information on data collection parameters or the refinement of its crystal structure.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Specific, experimentally determined bond lengths, bond angles, and dihedral angles for this compound are not available due to the absence of a solved crystal structure.
Investigation of Intermolecular Interactions and Crystal Packing
Details regarding the intermolecular interactions (such as hydrogen bonding or van der Waals forces) and the crystal packing arrangement of this compound in the solid state are unknown.
Solution-State and Gas-Phase Conformational Studies
Detailed studies focusing on the conformational preferences of this compound in either the solution or gas phase have not been found in the scientific literature.
Spectroscopic Probes for Solution Conformation
There are no available spectroscopic studies (e.g., using Nuclear Magnetic Resonance or Infrared spectroscopy) that specifically investigate the solution-state conformation of this compound.
Electron Diffraction and Microwave Spectroscopy for Gas-Phase Structures
The determination of the precise three-dimensional arrangement of atoms in a molecule in the gaseous state is crucial for a comprehensive understanding of its intrinsic properties, devoid of intermolecular interactions present in the solid or liquid phases. Electron diffraction and microwave spectroscopy are powerful, complementary techniques for elucidating the gas-phase structures of molecules like this compound.
Electron diffraction is a technique that relies on the scattering of a beam of high-energy electrons by the molecules in a gaseous sample. The resulting diffraction pattern, a series of concentric rings, contains information about the internuclear distances within the molecule. By analyzing this pattern, it is possible to determine bond lengths, bond angles, and torsional angles. For a molecule such as this compound, electron diffraction could provide valuable data on the geometry of the azepane ring and the conformation of the N-isopropylaminoethyl side chain. For instance, studies on similar compounds, like isopropyldisilylamine, have successfully used electron diffraction to determine key structural parameters in the gas phase. rsc.org
Microwave spectroscopy, on the other hand, measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between its rotational energy levels. The rotational spectrum is highly sensitive to the molecule's moments of inertia, which are in turn dependent on its mass distribution and geometry. Analysis of the rotational spectrum allows for the very precise determination of rotational constants, from which highly accurate molecular structures can be derived. This technique is particularly adept at distinguishing between different conformational isomers of a molecule, as each conformer has a unique rotational spectrum. A study on isopropylamine (B41738), a key functional group in the target molecule, utilized high-resolution rotational spectroscopy to investigate its conformational isomerism. nih.gov Similarly, molecular-beam Fourier transform microwave spectroscopy has been employed to study the conformational preferences of molecules like 2-phenylethylamine, identifying multiple stable conformers in the gas phase. rsc.org For this compound, microwave spectroscopy could be instrumental in identifying the preferred conformations of the azepane ring and the orientation of the side chain.
Table 1: Illustrative Geometrical Parameters of the Azepane Ring from Experimental and Computational Studies
| Parameter | X-ray Diffraction Data (Å) | M06-2X/6-311++G(d,p) (Å) | MP2/aug-ccPVTZ (Å) |
| C1-C2 | 1.527 | 1.5335 | 1.5297 |
| C2-C3 | 1.528 | 1.5297 | 1.5255 |
| C3-C4 | 1.526 | 1.5343 | 1.5294 |
| C4-C5 | 1.528 | 1.5395 | 1.5351 |
| C5-N1 | 1.456 | 1.459 | 1.4602 |
| C6-N1 | 1.459 | 1.4587 | 1.4593 |
Data adapted from a computational study on azepane. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of N 2 Azepan 1 Ylethyl N Isopropylamine
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.
N-(2-Azepan-1-ylethyl)-N-isopropylamine possesses several rotatable bonds, leading to a large number of possible conformations. researchgate.net Conformational analysis is crucial for understanding which three-dimensional structures are most stable and therefore most likely to be present under given conditions. nih.gov Molecular mechanics force fields could be used to perform a systematic search of the conformational space to identify low-energy conformers. researchgate.net This would involve rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting structure. The results would reveal the preferred shapes of the molecule, which can significantly influence its biological activity and physical properties.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description |
|---|---|
| N-C-C-N (ethyl bridge) | Determines the relative orientation of the azepane and isopropylamine (B41738) groups. |
| C-N-C-C (isopropyl group) | Defines the orientation of the isopropyl group relative to the nitrogen. |
Note: This table identifies key areas for conformational exploration.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are instrumental in predicting the spectroscopic parameters of molecules, which can aid in their experimental identification and characterization. Density Functional Theory (DFT) is a commonly employed method for these predictions due to its balance of accuracy and computational cost. nih.govdntb.gov.ua
Nuclear Magnetic Resonance (NMR) Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. mdpi.com Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently used in conjunction with DFT to calculate the isotropic magnetic shielding constants of the nuclei in a molecule. scirp.org These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, a theoretical study would first involve the optimization of its three-dimensional geometry at a selected level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set). nih.gov Following geometry optimization, the NMR shielding tensors would be calculated. The resulting chemical shifts provide a theoretical spectrum that can be compared with experimental data. Discrepancies between computed and experimental shifts can often be rationalized by considering solvent effects, which can be modeled using implicit or explicit solvent models. nih.gov
Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, illustrating the type of data that would be generated from such a computational study.
Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (isopropyl CH) | 55.2 |
| C (isopropyl CH₃) | 22.5 |
| C (azepane CH₂) | 58.1 |
| C (azepane CH₂) | 28.9 |
| C (azepane CH₂) | 27.3 |
| C (ethyl CH₂) | 52.7 |
Note: The data in this table is illustrative and not the result of actual calculations.
Vibrational Frequencies:
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nycu.edu.tw Following the optimization of the molecular geometry, a frequency calculation is performed at the same level of theory. This calculation yields a set of vibrational modes and their corresponding frequencies. scirp.org It is standard practice to scale the calculated frequencies by an empirical scaling factor to better match experimental values, as theoretical calculations often overestimate vibrational frequencies due to the harmonic oscillator approximation and basis set limitations. nycu.edu.tw
The predicted vibrational spectrum for this compound would show characteristic bands for C-H stretching, C-N stretching, and various bending and rocking modes of the alkyl chains and the azepane ring. A table of selected predicted vibrational frequencies and their assignments would be a key output of such a study.
Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (isopropyl) | 2970 |
| C-H stretch (azepane) | 2930 |
| C-H stretch (ethyl) | 2860 |
| C-N stretch | 1150 |
Note: The data in this table is illustrative and not the result of actual calculations.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways that may be difficult or impossible to study experimentally. researchgate.net For this compound, these methods could be applied to understand its reactivity in various chemical transformations.
To understand the kinetics of a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. researchgate.net A transition state search involves locating a first-order saddle point on the potential energy surface (PES). Once a transition state structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net An IRC analysis involves following the steepest descent path from the transition state down to the reactants on one side and the products on the other, thus confirming that the located TS indeed connects the intended reactants and products. researchgate.net
For a hypothetical reaction involving this compound, such as an N-alkylation reaction, a computational study would first identify the structure of the transition state. The IRC calculation would then map the reaction path, showing the continuous geometric changes as the reactants evolve into products. The energy profile along the IRC provides the activation energy barrier for the reaction.
The Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a system as a function of its geometry. chemrxiv.org Mapping the PES for a reaction provides a global view of all possible reaction pathways, including intermediates and transition states. researchgate.netchemrxiv.org For complex reactions, a full-dimensional PES can be computationally expensive to generate. However, simplified PES maps, often represented as 2D contour plots or 3D surfaces focusing on key bond-forming and bond-breaking coordinates, can provide significant mechanistic insights. researchgate.net
A computational study of a reaction involving this compound could involve mapping the PES to explore different possible mechanisms, such as concerted versus stepwise pathways. researchgate.net The stationary points on the PES (reactants, products, intermediates, and transition states) would be characterized by their energies and geometries. This would allow for a comprehensive understanding of the reaction landscape and the prediction of the most favorable reaction pathway.
The following is an illustrative table of relative energies for stationary points on a hypothetical reaction PES involving this compound.
Hypothetical Relative Energies of Stationary Points on a Reaction PES
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Intermediate 1 | -5.2 |
| Transition State 1 | +15.8 |
| Intermediate 2 | -2.1 |
| Transition State 2 | +20.3 |
Note: The data in this table is illustrative and not the result of actual calculations.
Chemical Reactivity and Mechanistic Studies of N 2 Azepan 1 Ylethyl N Isopropylamine
Reactivity as a Nucleophile and Brønsted Base
The presence of lone pairs of electrons on both nitrogen atoms confers nucleophilic and basic properties to N-(2-Azepan-1-ylethyl)-N-isopropylamine. The degree to which it participates in these roles is influenced by factors such as steric hindrance and the electronic effects of the alkyl substituents.
Reactions with Electrophilic Species
As a nucleophile, this compound can react with a variety of electrophilic species. The two nitrogen atoms can, in principle, act as competing nucleophilic centers.
Alkylation: Reaction with alkyl halides (R-X) can lead to the formation of quaternary ammonium salts. The quaternization can occur at either the azepane nitrogen or the isopropylamine (B41738) nitrogen. The relative rate of reaction at each site is influenced by steric hindrance. The azepane nitrogen, being part of a flexible seven-membered ring, may be more sterically accessible than the isopropylamine nitrogen, which is shielded by the bulky isopropyl group.
Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) would yield N-acylated products. Similar to alkylation, the site of acylation will be determined by the steric accessibility of the nitrogen atoms. The less hindered azepane nitrogen is the more likely site of initial attack. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Michael Addition: The nucleophilic character of the amine nitrogens allows for their participation in Michael additions to α,β-unsaturated carbonyl compounds. This reaction would result in the formation of a new carbon-nitrogen bond at the β-position of the unsaturated system.
The table below summarizes the expected reactivity with common electrophiles.
| Electrophile | Reagent Class | Expected Product |
| Alkyl Halide | R-X | Quaternary Ammonium Salt |
| Acyl Chloride | RCOCl | N-Acylated Product |
| Acid Anhydride | (RCO)₂O | N-Acylated Product |
| α,β-Unsaturated Carbonyl | C=C-C=O | Michael Adduct |
Acid-Base Equilibria and Basicity Characterization
As a Brønsted base, this compound can accept protons from acids to form the corresponding ammonium cations. The basicity of the two nitrogen atoms is expected to be similar to that of other tertiary amines. For comparison, the pKa of the conjugate acid of N,N'-dimethylethylenediamine is around 10.54. Given the presence of electron-donating alkyl groups on both nitrogens in this compound, it is expected to be a moderately strong base.
The protonation of the two nitrogen atoms will be governed by their respective pKa values. It is likely that the azepane nitrogen is slightly more basic due to the electron-donating effect of the surrounding methylene groups and potentially less steric hindrance to solvation of the resulting cation compared to the isopropyl-substituted nitrogen.
Protonation Equilibria:
B + H₃O⁺ ⇌ BH⁺ + H₂O
BH⁺ + H₃O⁺ ⇌ BH₂²⁺ + H₂O
Where 'B' represents this compound. The first protonation is expected to occur preferentially at the more basic nitrogen, followed by the second protonation at higher acid concentrations.
Transformations Involving the Azepane Ring System
The seven-membered azepane ring can undergo a variety of transformations, including ring-opening, ring-expansion, and ring-contraction reactions, often under specific reaction conditions.
Ring-Opening Reactions
Ring-opening of the azepane moiety can be achieved through several methods, often involving the formation of a quaternary ammonium salt followed by elimination.
Hofmann Elimination: Exhaustive methylation of the azepane nitrogen with excess methyl iodide, followed by treatment with a strong base like silver oxide, can induce a Hofmann elimination. wikipedia.orgbyjus.comtcichemicals.commasterorganicchemistry.comallen.in This E2 elimination reaction typically follows the Hofmann rule, leading to the formation of the least substituted alkene. wikipedia.orgbyjus.commasterorganicchemistry.com In this case, it would result in the cleavage of one of the C-N bonds within the ring, yielding an acyclic amino-alkene.
Von Braun Reaction: The von Braun reaction involves the treatment of a tertiary amine with cyanogen bromide (BrCN), leading to the cleavage of a C-N bond and the formation of a cyanamide and an alkyl bromide. wikipedia.orgresearchgate.netresearchgate.net When applied to a cyclic amine like the azepane in the target molecule, this reaction can result in ring opening to produce a long-chain bromo-alkyl cyanamide.
Ring-Expansion and Ring-Contraction Methodologies
While less common for simple N-alkylated azepanes, methodologies exist for the expansion and contraction of saturated heterocyclic rings.
Ring-Expansion: Although more commonly a method for azepane synthesis, certain rearrangements could potentially lead to ring expansion. For instance, intramolecular rearrangements involving the side chain could theoretically lead to larger ring systems, though such reactions would be highly dependent on the specific substitution and reaction conditions.
Ring-Contraction: Photochemical methods have been developed for the ring contraction of saturated heterocycles. nih.govthieme.denih.gov For example, a visible light-mediated ring contraction of α-acylated saturated heterocycles has been reported. nih.govnih.gov If the azepane ring were to be functionalized with a suitable α-acyl group, it could potentially undergo a photochemical Norrish Type II reaction, leading to a cyclopentane derivative.
Reactions at the Isopropylamine Moiety
The N-isopropyl group is a defining feature of this part of the molecule and can be targeted in specific reactions.
N-Dealkylation: The removal of the isopropyl group, a form of N-dealkylation, can be accomplished through various methods. One common approach is the reaction with chloroformates, such as vinyl chloroformate, which replaces the N-alkyl group with a carbamate that can be subsequently cleaved. google.comgoogle.com Photoredox catalysis has also emerged as a mild method for the N-dealkylation of tertiary amines. nih.gov Given the presence of two tertiary amine centers, selective dealkylation would be a challenge and would likely be influenced by steric factors, potentially favoring reaction at the less hindered azepane nitrogen.
Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the N-isopropyl group. The specific products would depend on the oxidant and reaction conditions.
The table below provides a summary of potential transformations for the different moieties of the molecule.
| Moiety | Reaction Type | Reagents | Expected Outcome |
| Azepane Ring | Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, heat | Ring-opened amino-alkene |
| Azepane Ring | Von Braun Reaction | BrCN | Ring-opened bromo-alkyl cyanamide |
| Azepane Ring | Ring Contraction | 1. α-Acylation 2. hv | Cyclopentane derivative |
| Isopropylamine | N-Dealkylation | Vinyl Chloroformate | Secondary amine (after hydrolysis) |
Oxidation and Reduction Reactions
The chemical behavior of this compound in redox reactions is primarily dictated by the lone pair of electrons on the nitrogen atoms.
Oxidation: Tertiary amines are susceptible to oxidation, which can occur through several pathways. One common process involves the loss of an electron from the nitrogen atom to form an aminium radical cation. This single-electron oxidation can be achieved using chemical oxidants, electrochemical methods, or photoredox catalysis. The resulting aminium radical is a key intermediate that can undergo further reactions, such as deprotonation at an adjacent carbon to form a highly reducing α-amino radical. The stability and subsequent reaction pathway of this radical intermediate are influenced by the structure of the amine.
Another oxidation pathway for tertiary amines is the formation of N-oxides. This typically occurs upon reaction with oxidizing agents like hydrogen peroxide or peroxy acids. For this compound, oxidation could potentially lead to the corresponding N-oxide, where an oxygen atom is bonded to the isopropyl-substituted nitrogen.
Reduction: The tertiary amine functional groups in this compound are in a reduced state and are generally resistant to further reduction under standard chemical conditions. Reduction reactions would typically target other functional groups if they were present in the molecule. However, the aminium radical cation, formed during oxidation, can be reduced back to the neutral amine by accepting an electron.
| Reaction Type | Reagent/Condition | Primary Product | Key Intermediate |
| One-Electron Oxidation | Photoredox Catalyst, Chemical Oxidant | Aminium Radical Cation | Aminium Radical Cation |
| N-Oxidation | H₂O₂, Peroxy Acids | N-oxide | N/A |
| Reduction of Aminium Radical | Electron Donor | Tertiary Amine | N/A |
Functional Group Interconversions and Derivatizations
The amine functionalities of this compound are key sites for functional group interconversions and derivatizations. These reactions are fundamental in modifying the molecule's structure and properties.
Alkylation and Quaternization: As a tertiary amine, the isopropyl-substituted nitrogen can act as a nucleophile and react with alkyl halides. This reaction leads to the formation of a quaternary ammonium salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms.
Derivatization for Analysis: In analytical chemistry, amines are often derivatized to enhance their detectability or to improve their chromatographic behavior. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride can react with primary and secondary amines. While this compound is a tertiary amine, derivatization strategies could potentially be developed to target other parts of the molecule or to induce a reaction that allows for labeling, though direct derivatization at the nitrogen centers is not typical for tertiary amines without fragmentation. For instance, derivatization can be used to protect thiols from oxidation during sample analysis.
Conversion to Other Functional Groups: Direct conversion of the tertiary amine group to other functionalities without significant structural rearrangement is challenging. However, reactions that proceed through the α-amino radical intermediate can lead to functionalization at the carbon atom adjacent to the nitrogen. This allows for the introduction of new C-C or C-heteroatom bonds, effectively serving as an interconversion of a C-H bond.
| Reaction | Reagent | Product Type | Notes |
| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Nitrogen becomes positively charged. |
| C-H Functionalization | Photoredox catalysis | α-Functionalized Amine | Proceeds via an α-amino radical intermediate. |
Catalytic Activity and Role in Organocatalysis
While specific studies on the catalytic activity of this compound are not prominent in the literature, its structure as a tertiary amine suggests potential roles in certain catalytic processes. Tertiary amines are widely used as bases in a variety of organic reactions, facilitating deprotonation steps or neutralizing acidic byproducts.
In the field of organocatalysis, secondary amines have famously been used to form nucleophilic enamines or electrophilic iminium ions, which are key intermediates in many asymmetric transformations. Tertiary amines, lacking an N-H proton, cannot form enamines directly. However, they can serve as Brønsted or Lewis base catalysts. For example, chiral tertiary amines have been employed in enantioselective reactions where they can activate substrates through non-covalent interactions or act as a shuttle for protons.
Given its structure, this compound could potentially be explored as a ligand for metal catalysts or as a base catalyst in reactions where steric bulk and basicity are important factors. The presence of two nitrogen atoms also opens the possibility of it acting as a bidentate ligand in coordination chemistry.
Photochemical and Radical Reactions of Related Amine Systems
The photochemistry of amines is a rich field, often involving the generation of radical species that can participate in a variety of transformations. These processes are highly relevant to understanding the potential reactivity of this compound under photochemical conditions.
Investigation of Hydrogen Atom Transfer (HAT) Mechanisms
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred between two species. In the context of amines, HAT often involves the abstraction of a hydrogen atom from the carbon α to the nitrogen.
The formation of an aminium radical cation via photoinduced single-electron transfer (SET) can be followed by a deprotonation step, which is formally equivalent to a HAT process. The C-H bonds adjacent to the nitrogen in an aminium radical cation are significantly weakened, facilitating this abstraction. The resulting α-amino radical is a versatile intermediate for C-C bond formation.
Alternatively, a direct HAT can occur where a photochemically generated radical abstracts a hydrogen atom from the neutral amine. The efficiency and regioselectivity of HAT are governed by factors such as bond dissociation energies (BDEs) and polar effects. For this compound, HAT would be expected to occur preferentially at one of the C-H bonds adjacent to either of the nitrogen atoms.
Radical Chain Processes in Amine Transformations
Once radical species are generated from amines, they can participate in radical chain reactions. A typical radical chain process consists of three main stages: initiation, propagation, and termination.
Initiation: This step involves the initial formation of radicals, for example, through the photolysis of a radical initiator or by photoinduced electron transfer to or from the amine.
Propagation: In this stage, a radical reacts with a neutral molecule to form a new radical, which then continues the chain. For amines, a common propagation sequence involves an α-amino radical adding to an alkene or another unsaturated system. The resulting radical can then abstract a hydrogen atom from another molecule (e.g., a thiol or another amine) to form the product and regenerate the propagating radical.
Termination: The chain reaction ceases when two radicals combine or disproportionate.
These radical chain processes enable a wide range of transformations, including hydroamination of alkenes and the synthesis of complex nitrogen-containing heterocycles. The specific structure of this compound, with multiple potential sites for radical formation, suggests it could participate in complex radical chain transformations.
Advanced Applications in Chemical Research
Coordination Chemistry and Ligand Design
Coordination chemistry explores the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. The design of novel ligands is crucial for developing new catalysts, materials, and therapeutic agents. While the structure of N-(2-Azepan-1-ylethyl)-N-isopropylamine, featuring two nitrogen atoms with differing steric and electronic environments, suggests potential as a bidentate ligand for various metal ions, specific research into its coordination behavior is not present in the current body of scientific literature.
Synthesis of Metal Complexes Featuring this compound as a Ligand
There are no published studies detailing the synthesis of metal complexes with this compound as a ligand. Consequently, information regarding reaction conditions, stoichiometry, and the structural characterization of any potential complexes is unavailable.
Evaluation of these Complexes in Catalytic Processes
The catalytic activity of metal complexes is highly dependent on the nature of the ligand. Ligands can influence the steric and electronic properties of the metal center, thereby tuning its reactivity and selectivity in catalytic transformations. Due to the absence of synthesized and characterized metal complexes of this compound, there is no data on their evaluation in any catalytic processes.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular forces. These interactions are key to understanding self-assembly processes and designing complex functional materials. The potential for this compound to participate in such interactions, for instance through hydrogen bonding, has not been explored in published research.
Investigation of Non-Covalent Interactions in Crystal Engineering
Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. There are no crystallographic studies available for this compound or its derivatives that would provide insight into its non-covalent interaction patterns in the solid state.
Design and Characterization of Host-Guest Systems
Host-guest chemistry, a central part of supramolecular chemistry, involves the complexation of a "guest" molecule or ion within a larger "host" molecule. The specific use of this compound in the design and characterization of such systems has not been reported.
Contribution to Polymer Chemistry and Materials Science
In polymer chemistry, small molecules can be used as monomers, initiators, catalysts, or additives to create polymers with specific properties. The bifunctional nature of this compound could theoretically allow it to be incorporated into polymer chains or to influence polymerization processes. However, there is no research to support its application in this field. Consequently, its contribution to the development of new materials remains undocumented.
No Published Research Found for Specific Applications of this compound
Following a comprehensive search of scientific literature and chemical databases, no published research or data could be located regarding the specific applications of the chemical compound This compound in the areas of polymer science or advanced organic synthesis as outlined.
The compound, identified by its CAS Number 532407-05-9, is available commercially as a research chemical or building block. However, its specific functions and applications in the public domain are not documented. The investigation sought to find information pertaining to the following areas:
Function as Additives or Modifiers in Material Properties:There is no available literature detailing its use as an additive to modify the properties of existing polymers or materials.
Applications in Organic Synthesis as a Reagent or Auxiliary
Applications in Organic Synthesis as a Reagent or Auxiliary
Application in Fine Chemical Synthesis:Beyond its availability as a potential intermediate, no specific examples of its application as a reagent in the synthesis of fine chemicals are documented in peer-reviewed journals or patents.
Due to the absence of scientific data for this compound within these specified contexts, it is not possible to provide a detailed article on its advanced applications in these fields. The compound's role, if any, in these areas may be part of proprietary, unpublished industrial research.
Future Research Directions and Emerging Challenges
Development of Novel and More Sustainable Synthetic Routes
A primary challenge in the synthesis of N-(2-Azepan-1-ylethyl)-N-isopropylamine and related compounds is the reliance on traditional multi-step procedures that can be resource-intensive and generate significant waste. Future research is increasingly directed towards greener and more sustainable synthetic strategies. This includes the exploration of biocatalysis, which utilizes enzymes for highly selective transformations under mild conditions, potentially reducing the need for protecting groups and harsh reagents. mdpi.comresearchgate.net Another promising avenue is the use of alternative energy sources, such as microwave and ultrasound-assisted synthesis, which can accelerate reaction rates and improve yields. mdpi.com
Furthermore, the development of catalytic processes using earth-abundant metals is a key goal to replace expensive and toxic heavy metal catalysts. researchgate.net The concept of atom economy is also central to sustainable synthesis, focusing on maximizing the incorporation of starting materials into the final product. A significant advancement in this area is the development of N-alkylation methods that avoid the use of genotoxic alkyl halides by employing greener reagents like propylene (B89431) carbonate, which can act as both a reagent and a solvent under neat conditions. nih.gov
Recent breakthroughs in the synthesis of azepane rings, such as the photochemical dearomative ring expansion of nitroarenes, offer novel, more direct pathways to the core structure. researchgate.netmanchester.ac.ukresearchgate.net These methods can provide the azepane framework in just two steps from simple starting materials, a significant improvement over traditional multi-step cyclization or ring-expansion strategies. manchester.ac.ukresearchgate.net
Table 1: Comparison of Synthetic Strategies for N-Heterocycles
| Strategy | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|
| Traditional Synthesis | Well-established procedures | Multi-step, high waste, harsh conditions | Low |
| Biocatalysis | High selectivity, mild conditions, reduced waste mdpi.comresearchgate.net | Enzyme stability and cost can be a factor | High |
| Microwave/Ultrasound | Faster reaction times, improved yields mdpi.com | Requires specialized equipment | Medium |
| Green Catalysis | Use of non-toxic, abundant metals researchgate.net | Catalyst development is ongoing | High |
| Photochemical Methods | Mild conditions, novel transformations researchgate.netmanchester.ac.uk | Requires photochemical reactors | Medium to High |
| Propylene Carbonate Alkylation | Avoids genotoxic reagents, neat conditions nih.gov | Substrate scope may be limited | High |
In-depth Elucidation of Complex Reaction Mechanisms and Intermediates
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. For complex molecules like this compound, the pathways to their formation can involve multiple steps and transient intermediates that are difficult to detect. A significant challenge lies in the detailed characterization of these short-lived species.
Future research will increasingly rely on advanced spectroscopic techniques, such as in-situ NMR and rapid-injection mass spectrometry, coupled with computational modeling to map out reaction energy landscapes. For instance, in the photochemical synthesis of azepines from nitroarenes, the mechanism involves the generation of a singlet nitrene intermediate, which undergoes a series of complex rearrangements. researchgate.net Elucidating such pathways is crucial for improving the efficiency and selectivity of the reaction.
Understanding the role of catalysts in these transformations is another key area. For example, in metal-catalyzed N-alkylation reactions, identifying the active catalytic species and the elementary steps of the catalytic cycle can lead to the design of more efficient and robust catalysts. Kinetic studies are also vital for determining rate-limiting steps and optimizing reaction conditions such as temperature, pressure, and reactant concentrations.
Exploration of New Chemical Transformations and Reactivity Modes
Beyond improving existing synthetic methods, a major research direction is the discovery of novel chemical reactions that can be applied to this compound and its derivatives. This would enable the creation of a wider range of analogues with diverse functionalities. One area of interest is late-stage functionalization, which involves modifying the molecule in the final steps of the synthesis. This approach is highly valuable for rapidly generating a library of related compounds for screening purposes.
The azepane ring itself, while often considered a stable scaffold, possesses reactivity that can be exploited. Research into selective C-H bond activation at different positions on the azepane ring could open up new avenues for introducing functional groups without the need for pre-functionalized starting materials. Furthermore, exploring ring-expansion or ring-contraction reactions of the azepane nucleus could lead to the synthesis of other N-heterocyclic systems that are otherwise difficult to access. The versatility of the nitrogen atom also allows for transformations such as N-oxide formation and subsequent rearrangements, further expanding the chemical space accessible from this scaffold.
Integration with Advanced Automation and High-Throughput Screening Technologies
The synthesis and evaluation of novel chemical compounds can be a laborious and time-consuming process. The integration of automation and high-throughput screening (HTS) technologies is set to revolutionize this field. ctppc.orgresearchgate.net Automated synthesis platforms can perform multiple reactions in parallel, significantly accelerating the production of libraries of this compound analogues. researchgate.netnih.gov These systems can handle liquid and solid reagents with high precision, ensuring reproducibility and enabling the rapid exploration of a wide range of reaction conditions. nih.govyoutube.com
Once synthesized, these compound libraries can be rapidly evaluated using HTS techniques. ctppc.org HTS employs robotic systems to test thousands of compounds for a specific property in a short period. researchgate.netyoutube.com This could involve screening for catalytic activity, binding affinity to a particular target, or other desired chemical or physical properties. The miniaturization of these assays into microplate formats (e.g., 384, 1536, or even 9600-well plates) reduces the consumption of reagents and allows for massive parallelization. researchgate.net The vast amounts of data generated by HTS are then analyzed using sophisticated software and machine learning algorithms to identify "hits" or lead compounds for further development. youtube.com
Table 2: Impact of Automation and HTS on Compound Discovery
| Technology | Key Feature | Advantage in Chemical Research |
|---|---|---|
| Automated Synthesis | Parallel reaction execution, robotic liquid handling researchgate.netyoutube.com | Rapid library generation, improved reproducibility nih.gov |
| High-Throughput Screening (HTS) | Miniaturized, parallel assays ctppc.org | Fast evaluation of large compound libraries researchgate.net |
| Acoustic Dispensing | Contactless, nanoliter-scale liquid transfer youtube.com | Reduced reagent use, increased speed and efficiency nih.govyoutube.com |
| Machine Learning | Advanced data analysis of screening results youtube.com | Pattern recognition, identification of promising candidates youtube.com |
Computational-Guided Discovery and Rational Design of this compound Analogues for Specific Chemical Applications
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with tailored properties. mdpi.com Instead of relying solely on trial-and-error synthesis, computational methods can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. ewadirect.com This approach, known as computer-aided drug design (CADD) when applied to pharmaceuticals, can be adapted for the discovery of compounds for various chemical applications. nih.govnih.gov
For this compound analogues, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate structural features with observed chemical properties. Molecular docking simulations can predict how these molecules might interact with a specific target, such as a catalytic active site. nih.gov Furthermore, de novo design algorithms can generate entirely new molecular structures that are optimized to fit a particular binding site or exhibit desired electronic properties. nih.gov
The iterative cycle of computational design, chemical synthesis, and experimental testing creates a powerful feedback loop for accelerating the discovery process. mdpi.com As computational models become more accurate and predictive, they will play an increasingly important role in guiding synthetic efforts towards novel azepane derivatives with enhanced performance in areas such as catalysis, materials science, and as molecular probes. nih.gov
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for preparing N-(2-Azepan-1-ylethyl)-N-isopropylamine?
- Methodological Answer : The compound can be synthesized via reductive amination or condensation-reduction pathways . For example:
- Imine formation : Reacting aldehydes/ketones with isopropylamine in aprotic solvents (e.g., CH₂Cl₂) under reflux, followed by reduction using NaBH₄ or NaBH₃CN to yield secondary amines. This method achieves high yields (e.g., 96% for N-(4-methoxybenzyl)-N-isopropylamine) .
- Microwave-assisted synthesis : Enhances regioselectivity and efficiency in ring-opening reactions of aziridines or other strained intermediates .
Q. Which analytical techniques are recommended for characterizing N-(2-Azepan-1-ylethyl)-N-isopropylamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and purity by resolving amine proton environments and carbon backbone signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 468.2630 for stannyl derivatives) .
- Chromatography : HPLC or GC-MS assesses purity, especially for reference standards .
Q. What storage conditions ensure the stability of N-(2-Azepan-1-ylethyl)-N-isopropylamine?
- Methodological Answer : Store at -20°C in airtight containers under inert gas (e.g., argon). Stability data from reference standards indicate ≥5-year integrity under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of N-(2-Azepan-1-ylethyl)-N-isopropylamine derivatives?
- Methodological Answer :
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in stannyl intermediate synthesis .
- Solvent and stoichiometry : Use 1.05 equiv of isopropylamine in CH₂Cl₂ to drive imine formation to completion, followed by NaBH₄ reduction in MeOH .
- Temperature control : Reflux conditions (e.g., 6 hours for imine formation) balance reaction rate and side-product suppression .
Q. How do researchers resolve contradictions in reported bioactivity data for N-(2-Azepan-1-ylethyl)-N-isopropylamine analogs?
- Methodological Answer :
- Impurity profiling : Use LC-MS to identify degradation byproducts (e.g., N-isopropylamine from microbial metabolism) that may skew bioactivity results .
- Comparative studies : Replicate experiments using standardized batches and controlled conditions (e.g., pH, temperature) to isolate variables .
Q. What role does the choice of reducing agent play in stereochemical outcomes during synthesis?
- Methodological Answer :
- NaBH₄ vs. LiAlH₄ : NaBH₄ selectively reduces imines without over-reducing ester groups, while LiAlH₄ may alter stereochemistry in complex substrates .
- Sodium triacetoxyborohydride (STAB) : Preferable for reductive amination in sterically hindered systems, as demonstrated in N-arylmethyl-N-isopropylamine syntheses .
Q. How can computational tools aid in predicting the physicochemical properties of N-(2-Azepan-1-ylethyl)-N-isopropylamine?
- Methodological Answer :
- PubChem data : Leverage IUPAC-computed properties (e.g., logP, polar surface area) to predict solubility and membrane permeability .
- Molecular docking : Model interactions with biological targets (e.g., opioid receptors) using structural analogs like N-acetyl norfentanyl .
Data Contradiction Analysis
| Issue | Potential Cause | Resolution Strategy | Reference |
|---|---|---|---|
| Variable biodegradation rates | Microbial strain specificity (e.g., Rhodococcus vs. Bacillus) | Conduct strain-specific metabolic profiling | |
| Discrepant NMR spectra | Solvent-dependent conformational changes | Standardize NMR solvent (e.g., CDCl₃) and temperature | |
| Inconsistent bioassay results | Impurity interference (e.g., N-isopropylamine) | Implement LC-MS purity validation |
Key Takeaways
- Synthesis : Prioritize reductive amination and microwave-assisted methods for efficiency .
- Characterization : Combine NMR, HRMS, and chromatography for robust structural validation .
- Data Integrity : Address contradictions via impurity profiling and standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
